molecular formula C26H27BrN2O8 B1421322 Naphthol AS-BI N-acetyl-beta-D-glucosaminide CAS No. 3395-37-7

Naphthol AS-BI N-acetyl-beta-D-glucosaminide

Cat. No.: B1421322
CAS No.: 3395-37-7
M. Wt: 575.4 g/mol
InChI Key: DMLKUPXKUQREOC-CFXNPWLASA-N
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Biochemical Analysis

Biochemical Properties

Naphthol AS-BI N-acetyl-beta-D-glucosaminide interacts directly with the N-acetyl-beta-glucosaminidase enzyme . This interaction allows the compound to act as a substrate for the enzyme, facilitating the enzyme’s activity .

Molecular Mechanism

This compound’s mechanism of action involves its direct reaction with the N-acetyl-beta-glucosaminidase enzyme . This interaction enables the enzyme to carry out its function, which may involve enzyme inhibition or activation, and changes in gene expression.

Metabolic Pathways

This compound is involved in the metabolic pathways mediated by the N-acetyl-beta-glucosaminidase enzyme

Comparison with Similar Compounds

Naphthol AS-BI N-acetyl-beta-D-glucosaminide is unique due to its specific structure and function as a beta-hexosaminidase substrate. Similar compounds include:

These compounds share similar applications but differ in their specific chemical structures and the enzymes they target.

Properties

IUPAC Name

3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-bromo-N-(2-methoxyphenyl)naphthalene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27BrN2O8/c1-13(31)28-22-24(33)23(32)21(12-30)37-26(22)36-20-11-14-7-8-16(27)9-15(14)10-17(20)25(34)29-18-5-3-4-6-19(18)35-2/h3-11,21-24,26,30,32-33H,12H2,1-2H3,(H,28,31)(H,29,34)/t21-,22-,23-,24-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMLKUPXKUQREOC-CFXNPWLASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C3C=C(C=CC3=C2)Br)C(=O)NC4=CC=CC=C4OC)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27BrN2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3395-37-7
Record name 3-[[2-(Acetylamino)-2-deoxy-β-D-glucopyranosyl]oxy]-7-bromo-N-(2-methoxyphenyl)-2-naphthalenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3395-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Naphthol AS-BI N-acetyl-β-D-glucosaminide help visualize β-hexosaminidase activity in cells?

A1: Naphthol AS-BI N-acetyl-β-D-glucosaminide acts as a substrate for β-hexosaminidase. When this enzyme is present, it cleaves the substrate, releasing free Naphthol AS-BI. This released molecule then reacts with hexazotized pararosaniline, forming a colored precipitate that can be visualized microscopically. This allows researchers to directly observe and assess β-hexosaminidase activity within cells [].

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